molecular formula C13H9BrN2O B11841306 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL

2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL

Katalognummer: B11841306
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: LJVSYWJWTPDISH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview: 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL (: 1447607-76-2) is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, with a molecular formula of C13H9BrN2O and a molecular weight of 289.13 g/mol . This compound is provided for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Research Value and Potential Applications: The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry and materials science. As a functionalized derivative, this compound is a valuable intermediate for constructing more complex molecules. Its structure, featuring a bromine atom and a hydroxyl group, offers distinct sites for further chemical modification, such as cross-coupling reactions and functional group interconversions. While specific biological data for this compound is not available in the searched literature, the imidazo[1,2-a]pyridine scaffold is recognized for its significant pharmacological potential. Research on similar analogs has demonstrated a wide spectrum of biological activities, including antimicrobial , antiviral , analgesic , anxiolytic , and antidepressant properties. Furthermore, several FDA-approved drugs, such as the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, are built upon this core structure, underscoring its therapeutic relevance . Beyond pharmaceutical applications, imidazo[1,2-a]pyridine derivatives are also investigated in material science for their photophysical properties , showing potential for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors . Researchers can utilize this compound as a key synthetic building block in drug discovery programs, the development of diagnostic tools, or the creation of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H9BrN2O

Molekulargewicht

289.13 g/mol

IUPAC-Name

2-(3-bromophenyl)imidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C13H9BrN2O/c14-10-3-1-2-9(6-10)12-8-16-7-11(17)4-5-13(16)15-12/h1-8,17H

InChI-Schlüssel

LJVSYWJWTPDISH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Two-Component Cyclization Using DBU Catalysis

A pioneering method involves the cyclization of 2-aminopyridine derivatives with 3-bromophenacyl bromide in aqueous ethanol (1:1 v/v) at room temperature, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This protocol proceeds via initial alkylation of the endocyclic nitrogen of 2-aminopyridine, forming a pyridinium intermediate, followed by intramolecular cyclization (Figure 1). The reaction exhibits an atom economy of 66.25–73.41% and tolerates diverse functional groups, including electron-withdrawing substituents on the aryl ring.

Key Parameters

  • Catalyst Loading : 1.0 mol% DBU

  • Solvent : Ethanol-water (1:1)

  • Yield : 80–94%

  • Scale-Up : Demonstrated at 25 mmol scale with 93% yield retention .

This method’s advantages include operational simplicity, avoidance of transition metals, and compatibility with green solvents. However, the requirement for phenacyl bromides as starting materials may limit substrate availability.

Metal-Free Condensation with α-Haloketones

Alternative routes employ α-haloketones (e.g., 3-bromophenacyl bromide) and 2-aminopyridines under metal-free conditions. A notable protocol utilizes iodine (10 mol%) in cyclohexane, enabling enolization of the ketone, iodination, and subsequent cyclization . This method achieves 70–88% yields within 2–4 hours and is compatible with heteroaryl ketones.

Mechanistic Insights

  • Enolization : Iodine promotes keto-enol tautomerism in α-haloketones.

  • Coupling : The enol reacts with 2-aminopyridine’s exocyclic amine, forming a Schiff base.

  • Cyclization : Intramolecular nucleophilic attack yields the imidazo[1,2-a]pyridine core .

Optimized Conditions

  • Catalyst : Iodine (10 mol%)

  • Solvent : Cyclohexane or water (micellar media)

  • Temperature : 25–80°C

  • Yield : 70–88% .

This approach eliminates metal residues, critical for pharmaceutical applications, but requires stoichiometric iodine, complicating purification.

Mechanochemical Synthesis via Grindstone Chemistry

Mechanochemical methods have emerged as sustainable alternatives, avoiding solvents entirely. A reported procedure involves grinding 2-aminopyridine and 3-bromophenacyl bromide with a mortar and pestle for 10–15 minutes, followed by aqueous workup . This technique achieves 85–90% yields and is scalable to multigram quantities.

Advantages

  • Solvent-Free : Reduces environmental impact.

  • Rapid Kinetics : Completion within 15 minutes.

  • High Atom Economy : Minimal byproduct formation .

Limitations include challenges in controlling reaction exothermicity and the need for manual grinding, which may hinder industrial adoption.

Comparison of Synthetic Methodologies

The table below summarizes the key attributes of each preparation method:

Method Catalyst Solvent Temperature Yield Scale-Up Potential
DBU-Catalyzed CyclizationDBU (1 mol%)Ethanol-water25°C80–94%High
Iodine-PromotedIodine (10 mol%)Cyclohexane25–80°C70–88%Moderate
MechanochemicalNoneSolvent-freeAmbient85–90%Moderate
Microwave-AssistedPTSA (20 mol%)Ethanol100°C89–92%Low

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Bromphenyl)imidazo[1,2-a]pyridin-6-ol durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kalium

Biologische Aktivität

The compound 2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL is a member of the imidazo[1,2-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives are known for a wide range of biological activities, including:

  • Anticancer : Various studies have highlighted the anticancer potential of imidazo[1,2-a]pyridines. For instance, compounds within this class have been shown to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial : Research indicates that these compounds exhibit antibacterial and antifungal activities. Specifically, they have been tested against pathogens such as Staphylococcus aureus and Escherichia coli.
  • CNS Activity : Some derivatives act as anxiolytics or sedatives, with drugs like Zolpidem being notable examples.
  • Cholinesterase Inhibition : Several studies have reported the ability of imidazo[1,2-a]pyridine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating Alzheimer's disease and other cognitive disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

  • The presence of a bromine atom on the phenyl ring enhances the compound's potency against specific biological targets.
  • Variations in substituents on the imidazo[1,2-a]pyridine core can significantly alter pharmacological profiles, affecting both efficacy and selectivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity : A study demonstrated that 3-bromophenyl-substituted imidazo[1,2-a]pyridines exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
  • Cholinesterase Inhibition : Research highlighted that certain derivatives showed AChE inhibition with IC50 values as low as 79 µM. The binding interactions were further elucidated through molecular docking studies .
  • Antimicrobial Activity : In vitro assays revealed that this compound displayed considerable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against common bacterial strains .

Data Summary Table

Activity TypeIC50/MIC ValuesReference
Anticancer5 - 20 µM
AChE Inhibition79 µM
Antibacterial12.5 - 25 µg/mL

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Bromophenyl)imidazo[1,2-a]pyridin-6-OL can be contextualized by comparing it to analogs with variations in substituent position, halogenation, and functional groups. Below is a detailed analysis:

Substituent Position and Halogenation Effects

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7): This analog lacks the hydroxyl group and positions bromine at the para position of the phenyl ring. Its molecular weight is 271.08 g/mol (C₁₂H₈BrN₂). Biological studies suggest such halogenated imidazopyridines exhibit moderate binding to nuclear receptors like CAR, though activity varies with substituent placement .
  • 6-Bromo-2-phenylimidazo[1,2-a]pyridine (CAS 4044-98-8) :
    Bromine replaces the hydroxyl at position 6, and the phenyl group is unsubstituted. This substitution increases molecular weight (287.11 g/mol , C₁₂H₈BrN₂) and lipophilicity (logP ~3.5), which may improve membrane permeability but reduce metabolic stability due to bromine’s susceptibility to enzymatic debromination .

Functional Group Modifications

  • 2-(4-Hydroxyphenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridin-6-ol (CAS 5P1): This compound (C₁₄H₉F₃N₂O₂) features a hydroxyl at both position 6 and the para position of the phenyl ring, along with a trifluoromethyl (-CF₃) group. The dual -OH groups increase hydrogen-bond donor capacity (2 donors vs. The -CF₃ group adds electron-withdrawing effects, stabilizing the molecule against oxidation .
  • Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate: Replacing the hydroxyl with a methyl ester (C₁₅H₁₁BrN₂O₂, MW 331.16 g/mol) converts the polar -OH into a lipophilic ester. This modification improves logP (~3.7) and oral bioavailability but may reduce direct receptor interactions due to the absence of hydrogen-bond donors .

Structural Isomerism

  • 6-Bromoimidazo[1,2-a]pyridin-8-ol (CAS 1202450-64-3): A positional isomer with bromine at position 6 and -OH at position 8 (C₇H₅BrN₂O, MW 213.03 g/mol). Computational modeling suggests such isomers may exhibit divergent binding affinities to receptors like PXR .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula MW (g/mol) logP* H-Bond Donors H-Bond Acceptors Key Features
This compound C₁₃H₉BrN₂O 297.13 ~2.9 1 3 Hydroxyl at C6; meta-bromophenyl
2-(4-Bromophenyl)imidazo[1,2-a]pyridine C₁₂H₈BrN₂ 271.08 ~3.1 0 2 Para-bromophenyl; no hydroxyl
6-Bromo-2-phenylimidazo[1,2-a]pyridine C₁₂H₈BrN₂ 287.11 ~3.5 0 2 Bromine at C6; unsubstituted phenyl
2-(4-Hydroxyphenyl)-3-(trifluoromethyl)imidazo[1,2-a]pyridin-6-ol C₁₄H₉F₃N₂O₂ 294.23 ~2.8 2 5 Dual hydroxyls; -CF₃ group
Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate C₁₅H₁₁BrN₂O₂ 331.16 ~3.7 0 4 Ester group; para-bromophenyl

*logP values estimated using fragment-based methods.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-bromophenyl)imidazo[1,2-a]pyridin-6-OL, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach, starting with the condensation of 2-aminopyridine derivatives with α-bromoketones. Key steps include:

  • Cyclization : Heating in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C to form the imidazo[1,2-a]pyridine core.
  • Functionalization : Introducing the 3-bromophenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Hydroxylation : Selective oxidation at the 6-position using mild oxidizing agents (e.g., H₂O₂/FeSO₄) to avoid over-oxidation.
    Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, excess bromophenyl reagents may lead to byproducts, while high temperatures degrade sensitive intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. The 6-OH proton appears as a broad singlet (~δ 10–12 ppm), while the imidazo[1,2-a]pyridine protons resonate as distinct doublets (δ 7.5–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR : A strong O-H stretch (~3200–3500 cm⁻¹) confirms the hydroxyl group.
    Cross-referencing with computational data (e.g., SMILES/InChi descriptors) ensures structural accuracy .

Q. How does the bromophenyl substituent affect the compound’s solubility and stability?

Answer:

  • Solubility : The bromine atom increases hydrophobicity, limiting aqueous solubility. Polar aprotic solvents (DMSO, DMF) are preferred for dissolution.
  • Stability : The compound is light-sensitive; storage at 2–8°C under argon is recommended to prevent decomposition . Acidic/basic conditions may cleave the imidazo ring, necessitating pH-neutral buffers in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar imidazo[1,2-a]pyridines?

Answer: Discrepancies often arise from:

  • Purity : HPLC purity thresholds (<95% vs. >97%) significantly impact biological readouts. For example, residual palladium from Suzuki coupling can inhibit enzyme activity .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC₅₀ values. Standardize protocols using validated controls (e.g., ATP levels for kinase assays) .
  • Structural Analogues : Subtle differences (e.g., 3-bromo vs. 4-bromo substitution) drastically alter target binding. Use molecular docking to correlate substituent positions with activity .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Answer:

  • Lipophilicity Reduction : Replace bromine with metabolically stable groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Prodrug Design : Mask the 6-OH group with acetyl or phosphate esters to improve bioavailability; enzymatic cleavage in vivo regenerates the active form .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π stacking interactions with the bromophenyl group .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize synthetic targets .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, reducing late-stage attrition .

Methodological Notes

  • Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., degassing steps for palladium-catalyzed reactions) to minimize batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.